molecular formula C7H6N2O2 B164486 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione CAS No. 133341-90-9

2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione

Katalognummer B164486
CAS-Nummer: 133341-90-9
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: CHAQKKNTBVCPFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known as indolo[2,3-b]quinoline-6,12-dione or simply IQ. The unique structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione makes it an interesting molecule for the synthesis of new compounds with potential therapeutic properties.

Wirkmechanismus

The mechanism of action of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione has several biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione in lab experiments include its high purity and potential therapeutic properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Zukünftige Richtungen

There are several future directions for the research on 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. One such direction is the development of new compounds based on the structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione with potential therapeutic properties. Another direction is the study of the mechanism of action of this compound in more detail to better understand its potential applications in cancer research. Additionally, the potential toxicity of this compound needs to be studied further to ensure its safe use in lab experiments.
In conclusion, 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is a heterocyclic organic compound that has potential applications in various fields of scientific research. Its unique structure makes it an interesting molecule for the synthesis of new compounds with potential therapeutic properties. The synthesis of this compound can be achieved through several methods, and studies have shown that it has the potential to inhibit the growth of cancer cells by inducing apoptosis. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesemethoden

The synthesis of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione can be achieved through several methods. One such method involves the reaction of 2-methylindole with maleic anhydride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylindole with phthalic anhydride in the presence of a strong acid catalyst. Both of these methods have been reported to yield high purity 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione.

Wissenschaftliche Forschungsanwendungen

2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis.

Eigenschaften

CAS-Nummer

133341-90-9

Produktname

2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione

Molekularformel

C7H6N2O2

Molekulargewicht

150.13 g/mol

IUPAC-Name

5-methyl-2H-pyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C7H6N2O2/c1-9-6(10)4-2-8-3-5(4)7(9)11/h2-3,8H,1H3

InChI-Schlüssel

CHAQKKNTBVCPFB-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CNC=C2C1=O

Kanonische SMILES

CN1C(=O)C2=CNC=C2C1=O

Synonyme

Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, 2-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.